molecular formula C16H24N2O3 B3288857 tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate CAS No. 853576-51-9

tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate

Cat. No.: B3288857
CAS No.: 853576-51-9
M. Wt: 292.37 g/mol
InChI Key: YKRZFQSNPXNJFO-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a tert-butyl group, a hydroxymethyl group, and a pyridin-2-yl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common synthetic route is the reductive amination of pyridine-2-carboxaldehyde with 4-hydroxymethylpiperidine, followed by the protection of the hydroxymethyl group with tert-butyl carbamate (Boc2O) under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination reactions, often using catalytic hydrogenation to achieve high yields. The process may also include purification steps such as recrystallization or column chromatography to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: : The pyridin-2-yl group can be reduced to a piperidine derivative.

  • Substitution: : The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate carboxylic acid.

  • Reduction: : Piperidine derivatives with reduced pyridine rings.

  • Substitution: : Derivatives with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: has several applications in scientific research:

  • Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : It can be used in the development of bioactive compounds and probes for biological studies.

  • Medicine: : It may be utilized in the design of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

  • Industry: : It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate: is similar to other piperidine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • Tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate

  • Tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate

These compounds share the tert-butyl and piperidine core but differ in their substituents, leading to different chemical properties and applications.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-4-pyridin-2-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-15(2,3)21-14(20)18-10-7-16(12-19,8-11-18)13-6-4-5-9-17-13/h4-6,9,19H,7-8,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRZFQSNPXNJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CO)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740588
Record name tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853576-51-9
Record name tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate
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tert-Butyl 4-(hydroxymethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate

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